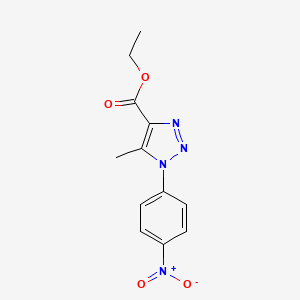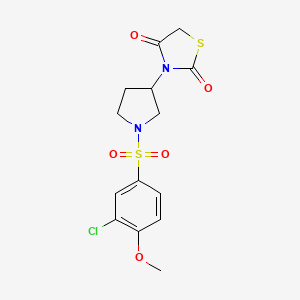
4-((7-(噻吩-2-基)-1,4-噻嗪烷-4-基)磺酰基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a complex organic compound featuring a thiophene ring, a thiazepane ring, and a morpholine ring
科学研究应用
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with thiazepane and morpholine precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazepane ring, leading to the formation of different thiazepane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the thiazepane ring can produce various thiazepane derivatives.
作用机制
The mechanism of action of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Thiazepane Derivatives: Other thiazepane-containing compounds are studied for their potential therapeutic applications.
Morpholine Derivatives: Morpholine-based compounds are widely used in medicinal chemistry for their ability to enhance drug solubility and bioavailability.
Uniqueness
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural diversity makes it a versatile compound for various research and industrial applications.
属性
IUPAC Name |
4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVOQYKHKYFGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
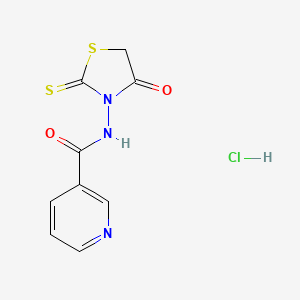
![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)
![3,4,7,9-tetramethyl-1-nonyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2428709.png)
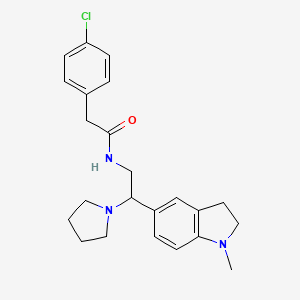
![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)
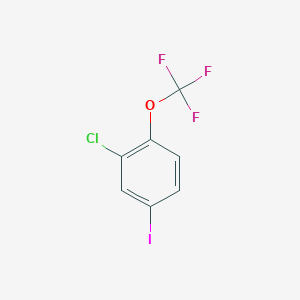
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)
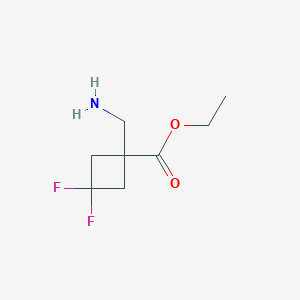
![Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2428717.png)
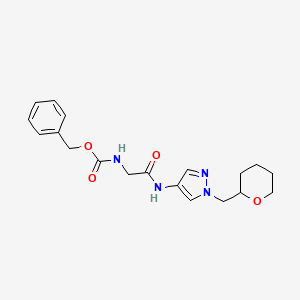
![N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide](/img/structure/B2428723.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
